

Physical and chemical properties of Harmicine

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Compound of Interest

Compound Name: *Harmicine*

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Harmicine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmicine, a tetracyclic β -carboline alkaloid, has garnered significant interest within the scientific community due to its promising biological activities, including antileishmanial and antinociceptive properties. This technical guide provides an in-depth overview of the known physical and chemical properties of **Harmicine**. It is designed to be a valuable resource for researchers engaged in natural product synthesis, drug discovery, and development. This document consolidates available data on its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines general experimental protocols for the characterization of β -carboline alkaloids, offering a methodological framework for further investigation of **Harmicine** and its analogs. While comprehensive experimental data for **Harmicine** remains partially elusive, this guide collates the current knowledge to facilitate and inspire future research endeavors.

Chemical Identity and Structure

Harmicine is an indole alkaloid characterized by an indolizino[8,7-b]indole framework. Its chemical structure and identifying information are detailed below.

| Identifier | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | (11bS)-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole | [1] |
| Molecular Formula | C ₁₄ H ₁₆ N ₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| CAS Number | Not explicitly found for Harmicine. | |
| Canonical SMILES | <chem>C1C[C@H]2C3=C(CCN2C1)C4=CC=CC=C4N3</chem> | [1] |
| InChI Key | LXJWBHIVLXMHDZ-ZDUSSCGKSA-N | [1] |

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of **Harmicine** are limited. The following table summarizes the available information, including computed values and experimentally determined data for the (+)-enantiomer.

| Property | Value | Method | Reference |
|-------------------|--|--------------|-----------|
| Melting Point | 250 °C (decomposes) for (+)-Harmicine | Experimental | [2] |
| Boiling Point | Data not available | | |
| Solubility | Data not available for a range of solvents. General β -carboline alkaloids exhibit solubility in organic solvents like DMSO and ethanol. | | |
| pKa | Data not available | | |
| LogP (XLogP3) | 2.5 | Computed | [1] |
| Specific Rotation | $[\alpha]_{\text{D}^{25}} +238$ (c 0.05, CHCl_3) for (+)- Harmicine | Experimental | [2] |

Spectroscopic Data

The structural elucidation of **Harmicine** has been primarily achieved through spectroscopic techniques. The following tables present a summary of the reported spectral data for (+)-**Harmicine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ^1H NMR (500 MHz, CDCl_3) δ (ppm) | ^{13}C NMR (125 MHz, CDCl_3) δ (ppm) |
|---|--|
| 7.49 (d, $J = 7.5$ Hz, 1H) | 136.1 |
| 7.27 (d, $J = 7.5$ Hz, 1H) | 134.0 |
| 7.13 (t, $J = 7.5$ Hz, 1H) | 127.5 |
| 7.07 (t, $J = 7.5$ Hz, 1H) | 121.5 |
| 4.95 (dt, $J = 8.3, 1.5$ Hz, 1H) | 119.3 |
| 4.55 (ddd, $J = 13.0, 5.5, 2.0$ Hz, 1H) | 117.9 |
| 3.00-3.08 (m, 1H) | 110.8 |
| 2.80-2.91 (m, 2H) | 108.2 |
| 2.47-2.68 (m, 3H) | 60.1 |
| 1.90-2.00 (m, 1H) | 53.4 |
| 46.8 | |
| 31.5 | |
| 21.9 | |
| 21.2 | |

Data extracted from the synthesis of (+)-**Harmicine**. The original publication should be consulted for the full dataset and interpretation.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm^{-1}) | Interpretation |
|---------------------------------|---|
| 3244 | N-H stretch |
| 1772 | (Data from a precursor, not pure Harmicine) |
| 1661 | C=C stretch (aromatic) |

The provided IR data is limited and may include peaks from precursors used in the synthesis of (+)-**Harmicine**.^[2]

Mass Spectrometry (MS)

| m/z | Interpretation |
|-----|------------------|
| 212 | [M] ⁺ |

High-resolution mass spectrometry (HRMS) data would be required for precise mass determination and elemental composition confirmation.

UV-Visible (UV-Vis) Spectroscopy

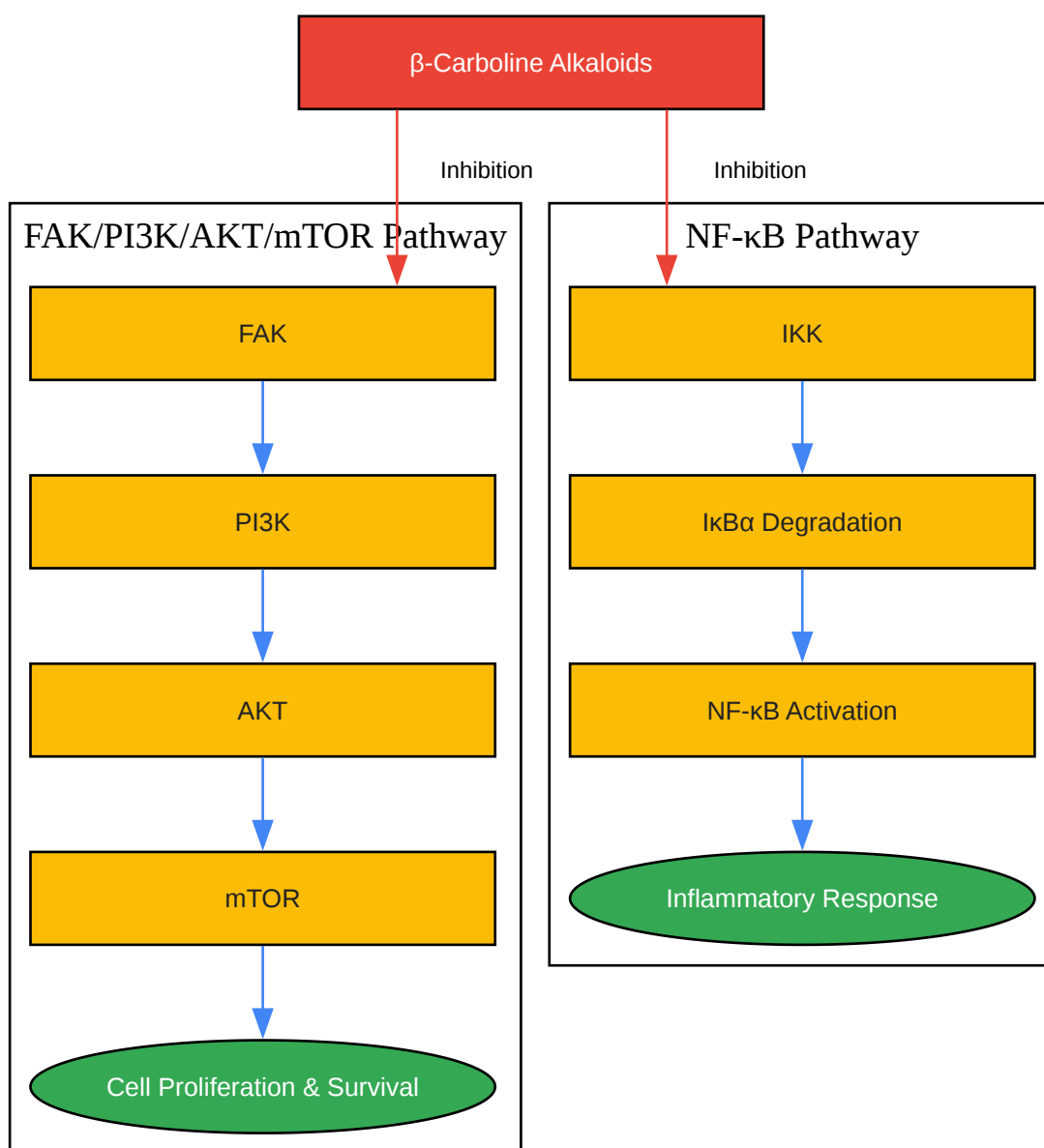
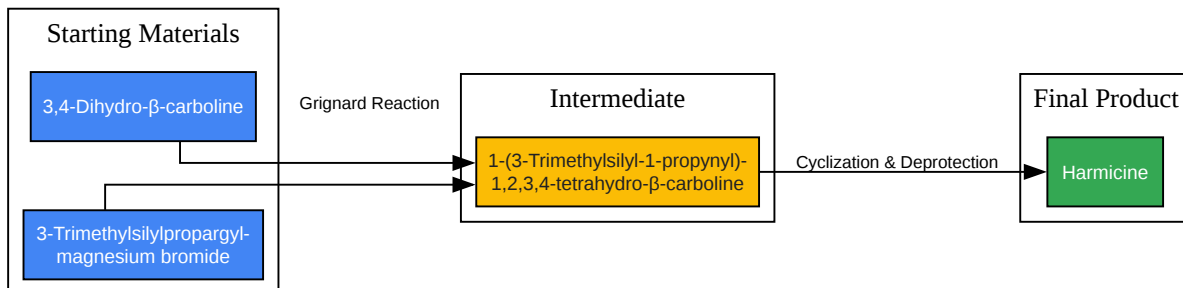
Specific UV-Vis absorption maxima for **Harmicine** have not been explicitly reported in the reviewed literature. For the general class of β -carboline alkaloids, UV absorption maxima are typically observed in the range of 230-250 nm and 280-300 nm.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of **Harmicine** are not available. However, this section provides a general overview of methodologies commonly employed for the characterization of β -carboline alkaloids.

Synthesis of (\pm)-**Harmicine**

A reported synthesis of racemic **Harmicine** involves a three-step process starting from 3,4-dihydro- β -carboline.



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